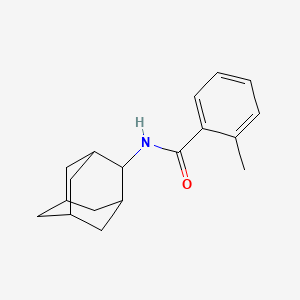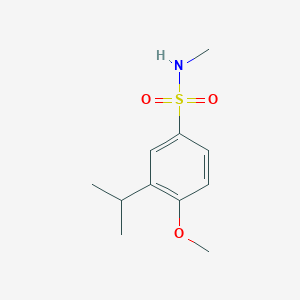![molecular formula C15H22N2O3 B5696690 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as MMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. MMEA belongs to the class of compounds known as amides, and it is commonly used as a reagent in organic synthesis. In recent years, researchers have become increasingly interested in the potential biological and pharmacological properties of MMEA, and several studies have investigated its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide is not fully understood, but several studies have suggested that it may act by modulating the activity of certain enzymes and receptors in the body. For example, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory properties, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has also been shown to inhibit the growth of certain types of cancer cells in vitro, although more research is needed to determine its potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been shown to have a relatively low toxicity profile in animal studies, although more research is needed to determine its safety in humans. One limitation of using 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in laboratory experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental systems.
将来の方向性
There are several potential future directions for research on 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the potential anti-cancer properties of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide and to develop more effective methods for delivering 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide to cancer cells. Finally, more research is needed to determine the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide in humans, and to develop new analogs of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide with improved pharmacological properties.
合成法
The synthesis of 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide typically involves the reaction of 3-methylphenol with 2-(4-morpholinyl)ethylamine in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide has been studied for a variety of scientific research applications, including its potential as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for certain types of cancer. In one study, 2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide was shown to inhibit the production of pro-inflammatory cytokines in human monocytes, suggesting that it may have potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-13-3-2-4-14(11-13)20-12-15(18)16-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10,12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJABNDVQJWEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)
![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)